molecular formula C10H10N2O3 B12890939 2-(Aminomethyl)benzo[d]oxazole-5-acetic acid

2-(Aminomethyl)benzo[d]oxazole-5-acetic acid

Cat. No.: B12890939
M. Wt: 206.20 g/mol
InChI Key: PGCITJGOTNTNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)benzo[d]oxazole-5-acetic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an oxazole ring fused with a benzene ring, with an aminomethyl group and an acetic acid moiety attached to the structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)benzo[d]oxazole-5-acetic acid typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the use of acetic acid as an electrolyte under electrochemical conditions . This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and high atom economy.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzo[d]oxazole-5-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

2-(Aminomethyl)benzo[d]oxazole-5-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-5-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the benzoxazole ring can participate in π-π stacking interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Chlorobenzo[d]oxazole

Uniqueness

2-(Aminomethyl)benzo[d]oxazole-5-acetic acid is unique due to the presence of both an aminomethyl group and an acetic acid moiety. This combination enhances its solubility, reactivity, and biological activity compared to other benzoxazole derivatives .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-[2-(aminomethyl)-1,3-benzoxazol-5-yl]acetic acid

InChI

InChI=1S/C10H10N2O3/c11-5-9-12-7-3-6(4-10(13)14)1-2-8(7)15-9/h1-3H,4-5,11H2,(H,13,14)

InChI Key

PGCITJGOTNTNJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)N=C(O2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.